molecular formula C13H22N2O4 B13258771 tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate

tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate

Cat. No.: B13258771
M. Wt: 270.32 g/mol
InChI Key: SXPRACNNIFUQHZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate is a high-purity chemical compound supplied for research and development purposes. This molecule, with the CAS Number 1803572-23-7, has a molecular formula of C 13 H 22 N 2 O 4 and a molecular weight of 270.32 g/mol . As a versatile synthetic intermediate, its structure incorporates both a protected amine (Boc carbamate) and a reactive aldehyde functional group on the piperidine ring . This makes it a valuable precursor in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules. The aldehyde group serves as a crucial handle for further chemical transformations, such as reductive amination or nucleophilic addition, to create diverse compound libraries for screening and development. This product is intended for use in laboratory research only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-8-11(17)15-6-4-10(9-16)5-7-15/h9-10H,4-8H2,1-3H3,(H,14,18)

InChI Key

SXPRACNNIFUQHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate generally involves the following key steps:

  • Starting Material : A substituted piperidine derivative, specifically 4-formylpiperidine or its protected form.
  • Linker Introduction : Attachment of an oxoethyl group (-CH2-CO-) to the piperidine nitrogen.
  • Carbamate Protection : Introduction of the tert-butyl carbamate protecting group (Boc protection) on the amine functionality.

This sequence ensures the formation of the target molecule with the correct regiochemistry and functional group placement.

Detailed Preparation Method

A representative synthetic route is outlined below, based on literature precedents and analogous compound preparations:

Step Reagents & Conditions Description
1. N-alkylation of 4-formylpiperidine 4-formylpiperidine, bromoacetyl tert-butyl carbamate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C, 2–4 h The nitrogen of 4-formylpiperidine is alkylated by the bromoacetyl derivative of tert-butyl carbamate, forming the oxoethyl linkage.
2. Purification Column chromatography or recrystallization Isolation of this compound in pure form.

This method is supported by analogous procedures reported for related compounds such as tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate, where the piperidine ring is substituted at the 3-position instead of the 4-position.

Alternative Synthetic Approaches

  • Suzuki Coupling-Based Methods : Although Suzuki reactions are widely used for aryl substitutions on piperidine derivatives, their direct application to formyl-substituted piperidines with carbamate linkers is limited. However, Suzuki coupling has been utilized in related systems to introduce aryl or acyclic moieties on piperidine rings, which could be adapted for complex derivatives.

  • Prodrug Derivative Strategies : In some studies, the carbamate-protected piperidine derivatives are synthesized as prodrug forms, where the active drug is released upon enzymatic cleavage. This approach involves esterification and deprotection steps that can be tailored to the target compound.

Reaction Conditions and Optimization

  • Temperature : Alkylation reactions are typically performed at mild temperatures (0–25 °C) to avoid decomposition of sensitive formyl groups.
  • Solvent : Dichloromethane or similar aprotic solvents are preferred for solubility and reaction control.
  • Base : Triethylamine or other non-nucleophilic bases are used to neutralize HBr formed during alkylation.
  • Purification : Silica gel chromatography is standard to separate the desired carbamate product from side products.

Characterization and Confirmation

The compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of the formyl group, carbamate tert-butyl signals, and piperidine ring protons.
  • Mass Spectrometry (MS) : Molecular ion peak matches the expected molecular weight (~270.32 g/mol for the 3-formyl analogue, similar for the 4-formyl derivative).
  • Infrared Spectroscopy (IR) : Characteristic carbamate (C=O stretch ~1700 cm^-1) and aldehyde (C=O stretch ~1720 cm^-1) bands.
  • Elemental Analysis : Confirms molecular composition.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
N-alkylation with bromoacetyl tert-butyl carbamate 4-formylpiperidine, bromoacetyl tert-butyl carbamate Triethylamine, DCM 0–25 °C, 2–4 h 70–85 Most direct and common method
Suzuki coupling (analogous systems) Boronate ester derivatives, bromoaniline carbamates Pd catalyst, base Reflux, inert atmosphere Variable Used for related derivatives, adaptable
Prodrug approach (esterification and deprotection) Protected piperidine derivatives Esterification agents, enzymes for deprotection Various Moderate For bioactive prodrug synthesis

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate serves as a versatile intermediate for the preparation of various complex molecules. It can be used in the synthesis of amides, sulfonamides, and other functionalized derivatives .

Biology and Medicine: Its derivatives have shown promising biological activities, including antibacterial, antifungal, and anticancer properties .

Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also used in the development of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate is primarily related to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their function .

Comparison with Similar Compounds

tert-Butyl (2-Oxo-2-(piperidin-1-yl)ethyl)carbamate (Boc-Gly-Pip, 11f)

  • Structure : C₁₈H₂₆N₂O₄ (MW: 334.41 g/mol).
  • Key Features : Replaces the 4-formyl group with a simple piperidine ring.
  • Synthetic Efficiency : 90% yield via amide coupling, demonstrating higher reactivity compared to derivatives with bulky substituents .
  • Applications : Used in peptide mimetics and as a precursor for neurokinin receptor antagonists .

tert-Butyl (2-(4-Methylpiperazin-1-yl)-2-oxoethyl)carbamate (Boc-Gly-NMP, 11k)

  • Structure : C₁₉H₂₈N₂O₃ (MW: 332.44 g/mol).
  • Key Features : Incorporates a 4-methylpiperazine group, enhancing solubility (clogP: 0.8) and basicity (pKa ~7.5).
  • Synthetic Efficiency : 76% yield, lower than Boc-Gly-Pip due to steric hindrance from the methyl group .
  • Applications : Found in antipsychotic drug candidates targeting dopamine receptors .

tert-Butyl N-[2-(4-Fluoro-3-methylphenyl)-2-oxoethyl]carbamate (CAS 1035818-88-2)

  • Structure: C₁₄H₁₈FNO₃ (MW: 267.30 g/mol).
  • Key Features : Aryl ketone substituent (4-fluoro-3-methylphenyl) increases lipophilicity (logP: 2.1) and metabolic stability.
  • Physical Properties : Boiling point 402.1°C, density 1.131 g/cm³ .
  • Applications : Investigated in kinase inhibitor scaffolds for oncology .

Functional Group Variations

tert-Butyl (1-(4-Cyanopyridin-2-yl)piperidin-4-yl)carbamate

  • Structure : C₁₆H₂₂N₄O₂ (MW: 302.38 g/mol).
  • Key Features: 4-Cyanopyridinyl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
  • Applications: Precursor for adenosine receptor antagonists .

tert-Butyl N-[2-(4-Bromophenyl)-2-oxoethyl]carbamate (CAS 339185-70-5)

  • Structure: C₁₃H₁₆BrNO₃ (MW: 314.18 g/mol).
  • Key Features : Bromine substituent enables Suzuki-Miyaura cross-coupling reactions, unlike the formyl group.
  • Synthetic Utility : Used in palladium-catalyzed derivatization for fluorescent probes .

Biological Activity

tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate (CAS No. 1803572-23-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13_{13}H22_{22}N2_2O4_4
  • Molecular Weight : 270.32 g/mol
  • Purity : Typically >98% (GC)
  • Physical State : Solid, white to light yellow powder
  • Melting Point : 39.0 to 43.0 °C

The biological activity of this compound appears to be multifaceted, involving several mechanisms that may contribute to its potential therapeutic effects:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD) .
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating cytokine production in astrocytes, thereby reducing neuroinflammation associated with amyloid-beta peptide aggregation .
  • Neuroprotective Effects : In vitro studies suggest that related compounds can protect neuronal cells from toxic agents, likely by enhancing cell viability and reducing apoptosis in the presence of amyloid-beta .

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Cytoprotective Activity : In studies involving astrocytes exposed to amyloid-beta, compounds similar to this compound demonstrated significant cytoprotection, enhancing cell viability under stress conditions .
  • Neuroprotective Activity : In vivo models have shown that these compounds can mitigate cognitive decline associated with neurodegenerative diseases by inhibiting amyloid aggregation and reducing β-secretase activity .

Table 1: Summary of Key Studies on Related Compounds

Study ReferenceCompoundKey Findings
M4Inhibited β-secretase (IC50 = 15.4 nM), protected astrocytes from Aβ-induced toxicity.
Not specifiedDemonstrated anti-inflammatory effects in animal models, suggesting potential for AD treatment.
tert-butyl 4-formylpiperidineShown to reduce neuroinflammation markers in vitro.

Detailed Observations

  • Astrocyte Viability : In a controlled experiment, astrocytes treated with amyloid-beta showed a reduction in viability (43.78% ± 7.17%). However, co-treatment with M4 (a compound structurally similar to this compound) improved viability to 62.98% ± 4.92%, indicating a protective effect against neurotoxic agents .
  • Inhibition of Amyloid Aggregation : The compound exhibited significant inhibition of amyloid aggregation at concentrations as low as 100 μM, demonstrating its potential as a therapeutic agent in AD .

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